molecular formula C18H14N4O3S B483327 4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether CAS No. 878429-78-8

4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

Cat. No.: B483327
CAS No.: 878429-78-8
M. Wt: 366.4g/mol
InChI Key: DUMBIWDQCAIHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a complex organic compound that features a unique combination of benzodioxin, triazolo, and thiadiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether typically involves multi-step organic reactions. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the triazolo and thiadiazol groups. The final step involves the etherification of the phenyl group with methyl ether under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

878429-78-8

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O3S/c1-23-13-5-2-11(3-6-13)16-19-20-18-22(16)21-17(26-18)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3

InChI Key

DUMBIWDQCAIHOY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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